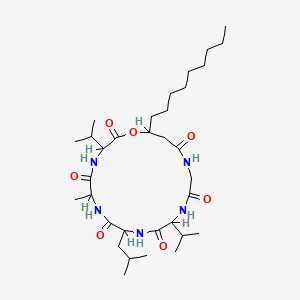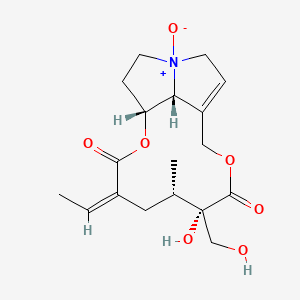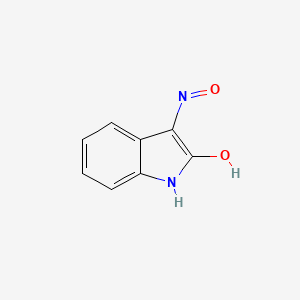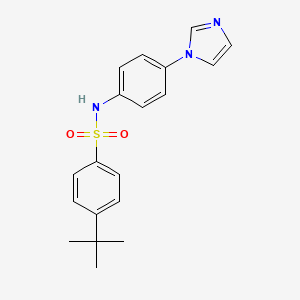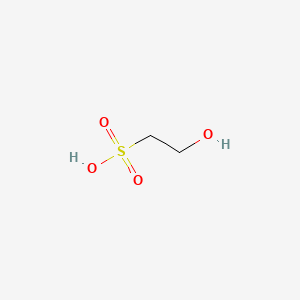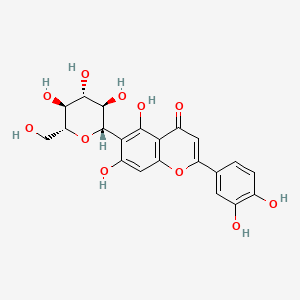
异荭草素
科学研究应用
异荭草素具有广泛的科学研究应用:
化学: 异荭草素被用作研究黄酮类糖基化和酰化反应的模型化合物
生物学: 异荭草素表现出显着的抗氧化和抗炎特性,使其在生物学研究中非常有用.
作用机制
异荭草素通过不同的分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Isoorientin interacts with several enzymes and proteins. For instance, it has been found to inhibit the activity of xanthine oxidase, a key enzyme involved in uric acid production . Additionally, Isoorientin has been shown to interact with proteins involved in the MAPK and PI3K/AKT signaling pathways . These interactions play a crucial role in its biochemical effects .
Cellular Effects
Isoorientin has a significant impact on various types of cells and cellular processes. It has been shown to inhibit osteoclastogenesis, a process involved in bone metabolism, in a time- and concentration-dependent manner . Isoorientin also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoorientin exerts its effects at the molecular level through several mechanisms. It inhibits the MAPK and PI3K/AKT1 signaling pathways, which are involved in osteoclast differentiation . Furthermore, Isoorientin has been found to induce apoptosis in gastric cancer cells via a mitochondria-dependent pathway .
Temporal Effects in Laboratory Settings
The effects of Isoorientin change over time in laboratory settings. For instance, it has been shown to inhibit osteoclastogenesis in a time- and concentration-dependent manner
Dosage Effects in Animal Models
The effects of Isoorientin vary with different dosages in animal models. For example, Isoorientin has been shown to possess significant anti-nociceptive and anti-inflammatory activities at doses of 15 mg/kg and 30 mg/kg, without inducing any apparent acute toxicity .
Metabolic Pathways
Isoorientin is involved in several metabolic pathways. It has been found to inhibit the activity of xanthine oxidase, a key enzyme in the purine metabolic pathway . Additionally, Isoorientin has potential regulatory effects on the MAPK and PI3K/AKT pathways .
Transport and Distribution
Isoorientin is transported and distributed within cells and tissues. It has been found to interact with human serum albumin, a major protein involved in the transport of various substances, including drugs, in the bloodstream .
Subcellular Localization
Current studies suggest that Isoorientin may facilitate the expression and nuclear translocation of Nrf2, a protein that regulates the expression of antioxidant proteins .
准备方法
合成路线和反应条件
异荭草素可以通过酶促酰化和偶联催化法合成。 一种方法涉及在含有干燥叔戊醇和分子筛的体系中用棕榈酸酰化异荭草素,从而产生高纯度酯 . 另一种方法涉及使用糖基转移酶和蔗糖合酶的偶联催化从木犀草素生产异荭草素 . 这种酶促反应的最佳活性在 pH 7.5 和 50°C 时达到 .
工业生产方法
异荭草素的工业生产可以通过偶联催化法实现,该方法环保高效。 通过优化反应条件,异荭草素的滴度可达 3820 mg/L,具有较高的摩尔转化率 .
化学反应分析
异荭草素会发生各种化学反应,包括氧化、还原和酰化。 这些反应中常用的试剂包括用于酰化的棕榈酸和用于糖基化的酶,如糖基转移酶 . 这些反应产生的主要产物包括异荭草素酯和糖苷 .
相似化合物的比较
异荭草素与其他黄酮类化合物类似,如荭草素、维替昔和异维替昔。 异荭草素因其特定的糖基化模式以及对酸和糖苷酶水解的更高抵抗力而独一无二 . 这使得异荭草素在各种应用中比其类似物更稳定和有效 .
类似化合物的列表
- 荭草素
- 维替昔
- 异维替昔
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962609 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-42-1 | |
| Record name | Isoorientin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoorientin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOORIENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoorientin?
A1: The molecular formula of isoorientin is C21H20O11, and its molecular weight is 448.38 g/mol. []
Q2: What are the key structural features of isoorientin?
A2: Isoorientin is a flavone C-glycoside, meaning it consists of a luteolin (a flavone) molecule linked to a sugar molecule (glucose) via a carbon-carbon bond. This C-linkage distinguishes isoorientin from its O-glycoside counterparts and contributes to its stability and resistance to hydrolysis. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize isoorientin?
A3: Researchers commonly employ various spectroscopic techniques to characterize and confirm the structure of isoorientin. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): Provides detailed structural information by analyzing the magnetic properties of atomic nuclei. Commonly used experiments include HSQC, HMBC, NOESY, and 1H-1H COSY. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of isoorientin, aiding in structural elucidation and identification. [, , , ]
- UV-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light through the compound, providing information about its electronic structure and functional groups. [, , , ]
Q4: What are some of the notable biological activities reported for isoorientin?
A4: Isoorientin has been reported to exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , ]
- Antioxidant: Scavenges free radicals, inhibits lipid peroxidation, and protects against oxidative stress-induced damage to DNA, proteins, and lipids. [, , , ]
- Anti-diabetic: Improves glucose uptake and insulin sensitivity in insulin-resistant adipocytes. []
- Anti-cancer: Inhibits cancer cell growth, induces apoptosis, and reduces invasiveness in various cancer cell lines. [, , ]
- Gastroprotective: Protects against gastric ulcers induced by indomethacin and other factors. []
- Anti-fibrotic: Attenuates hepatic fibrosis induced by alcohol. []
- Neuroprotective: Offers potential benefits in Alzheimer's disease models by reducing neuroinflammation and oxidative stress. []
Q5: How does isoorientin interact with its targets to exert its biological effects?
A5: Isoorientin's mechanisms of action are multifaceted and involve interactions with various cellular pathways and molecular targets.
- Glycogen synthase kinase 3β (GSK3β) Inhibition: Isoorientin has been shown to inhibit GSK3β, a key enzyme involved in inflammation, by increasing its phosphorylation at Ser9 (p-GSK3β). []
- AMP-activated protein kinase (AMPK) Activation: In pancreatic cancer cells, isoorientin activates the AMPK signaling pathway, leading to decreased cell survival, induced apoptosis, and reduced malignancy. []
- Cyclooxygenase-2 (COX-2) Inhibition: Isoorientin acts as a selective inhibitor of COX-2, an enzyme involved in inflammation, contributing to its anti-inflammatory effects. []
- Nrf2/ARE Signaling Pathway Activation: Isoorientin upregulates the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses, leading to increased expression of antioxidant enzymes like HO-1 and NQO1. [, ]
- Modulation of Mitochondrial Function: Isoorientin has demonstrated the ability to improve mitochondrial function by enhancing mitochondrial biogenesis, increasing ATP production, reducing reactive oxygen species (ROS) accumulation, and protecting mitochondrial DNA (mtDNA) from oxidative damage. [, ]
Q6: What is known about the pharmacokinetics of isoorientin?
A6: Research on the pharmacokinetics of isoorientin, specifically its absorption, distribution, metabolism, and excretion (ADME), is ongoing. Studies in rats have shown:
- Low Oral Bioavailability: Following oral administration, isoorientin exhibits low systemic exposure in rats, likely due to low aqueous solubility and extensive first-pass metabolism. []
- Metabolite Formation: Isoorientin undergoes metabolism in the liver, primarily via glucuronidation and sulfation. The major metabolite identified is isoorientin 3′-O-sulfate (M1). [, ]
- Excretion: Isoorientin and its metabolites are primarily excreted in feces, with a smaller proportion found in urine. []
Q7: What analytical methods are commonly used to quantify isoorientin in biological samples?
A7: Several analytical techniques are utilized for the quantification of isoorientin, including:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying isoorientin in various matrices, often coupled with UV detection (HPLC-UV). [, , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): A simple and cost-effective technique for qualitative and quantitative analysis of isoorientin and related flavonoids. [, ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity compared to HPLC, allowing for accurate quantification of isoorientin in complex biological matrices. Often coupled with mass spectrometry (UHPLC-MS/MS) for enhanced selectivity and sensitivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


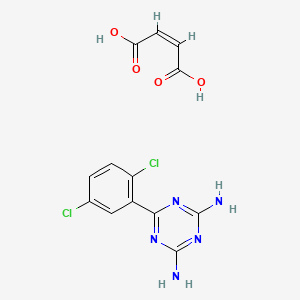
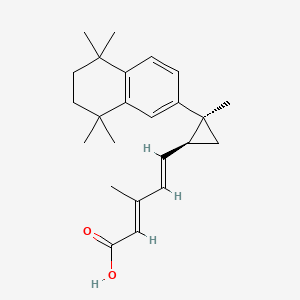
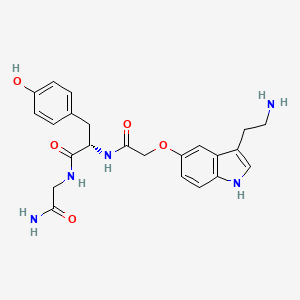
![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)
